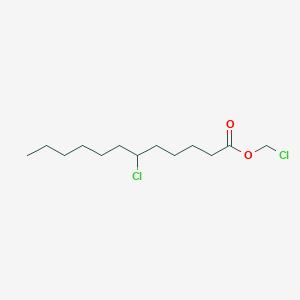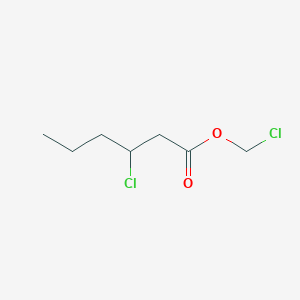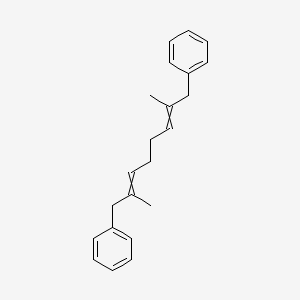
Thiatetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiatetrazole is a heterocyclic compound containing a sulfur atom and a tetrazole ring, which consists of four nitrogen atoms and one carbon atom. This unique structure imparts distinct chemical properties to this compound, making it a compound of interest in various scientific fields, including medicinal chemistry, material science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiatetrazole can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with sodium azide under acidic conditions. This reaction typically requires a solvent such as water or ethanol and is carried out at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as copper or zinc salts may be employed to enhance the reaction efficiency and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions: Thiatetrazole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction of this compound typically yields thiol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Thiatetrazole has a wide range of applications in scientific research:
Chemistry: this compound derivatives are used as building blocks in the synthesis of more complex molecules.
Biology: this compound-containing compounds have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: this compound derivatives are being explored for their potential use in drug development, particularly as antifungal and anticancer agents.
Industry: this compound is used in the production of high-energy materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of thiatetrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylate groups, allowing this compound to bind to active sites of enzymes and inhibit their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Tetrazole: Similar to thiatetrazole but lacks the sulfur atom. Tetrazole is widely used in medicinal chemistry as a bioisostere for carboxylate groups.
Thiazole: Contains a sulfur atom and a nitrogen atom in a five-membered ring. Thiazole derivatives are known for their antimicrobial and anticancer properties.
Thiadiazole: Contains two nitrogen atoms and a sulfur atom in a five-membered ring. Thiadiazole derivatives are used in agriculture and pharmaceuticals.
Uniqueness of this compound: this compound’s unique combination of a sulfur atom and a tetrazole ring imparts distinct chemical properties that are not found in other similar compounds. This makes this compound a valuable compound for various applications, particularly in the development of new drugs and high-energy materials.
Properties
CAS No. |
81671-99-0 |
|---|---|
Molecular Formula |
N4S |
Molecular Weight |
88.09 g/mol |
IUPAC Name |
thiatetrazole |
InChI |
InChI=1S/N4S/c1-2-4-5-3-1 |
InChI Key |
PMKIYXFOEJFWIC-UHFFFAOYSA-N |
Canonical SMILES |
N1=NSN=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


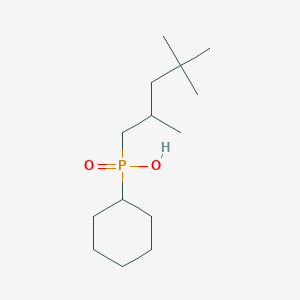
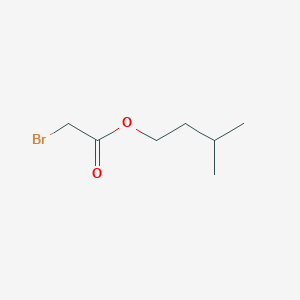
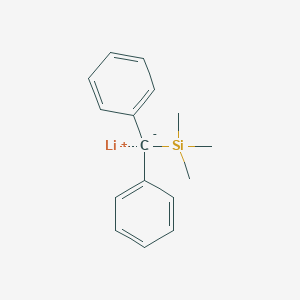
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)
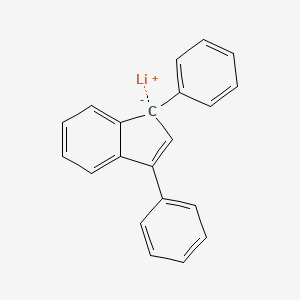
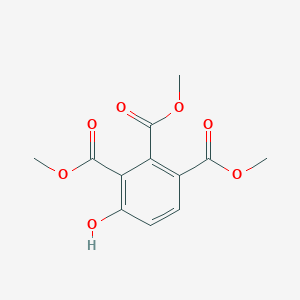
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)

![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)
